2,3-Difluoro-6-(methylthio)benzaldehyde
Overview
Description
2,3-Difluoro-6-(methylthio)benzaldehyde: is an organic compound with the molecular formula C8H6F2OS and a molecular weight of 188.2 g/mol . It is characterized by the presence of two fluorine atoms, a methylthio group, and an aldehyde group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-(methylthio)benzaldehyde typically involves the introduction of fluorine atoms and a methylthio group onto a benzaldehyde derivative. One common method involves the reaction of 2,3-difluorobenzaldehyde with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-6-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: 2,3-Difluoro-6-(methylthio)benzoic acid.
Reduction: 2,3-Difluoro-6-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-(methylthio)benzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to the modification of enzyme activity.
Pathways Involved: The compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
2,3-Difluorobenzaldehyde: Lacks the methylthio group, making it less reactive in certain substitution reactions.
2,3,5,6-Tetrafluorobenzaldehyde: Contains additional fluorine atoms, leading to different reactivity and applications.
2-(Trifluoromethyl)benzaldehyde: Has a trifluoromethyl group instead of a methylthio group, resulting in different chemical properties and uses.
Uniqueness: 2,3-Difluoro-6-(methylthio)benzaldehyde is unique due to the presence of both fluorine atoms and a methylthio group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
2,3-difluoro-6-methylsulfanylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2OS/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDNBGLLNBBUEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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